2,3,4,5-四氢-7,8-二羟基-1-苯基-1H-3-苯并氮杂菲

描述

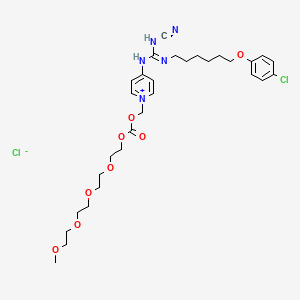

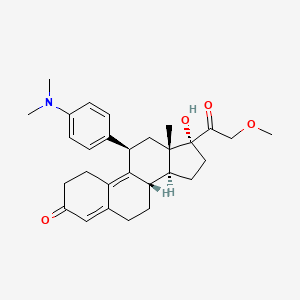

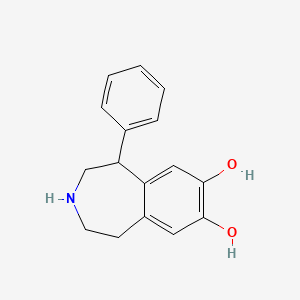

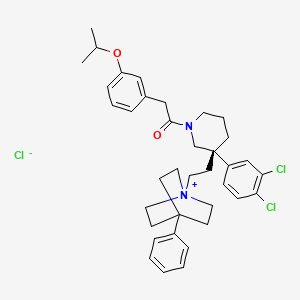

The compound “2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine” is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8 . It is a selective D1 dopamine receptor agonist used primarily as a research tool .

Synthesis Analysis

The resolution of the unique dopamine receptor agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was achieved by a stereospecific multistep conversion of the readily separated enantiomers of its O,O,N-trimethylated precursor .Molecular Structure Analysis

The molecular formula of the compound is C16H17NO2 . The IUPAC name is 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol . The InChI is InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14 (13 (12)9-16 (15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 .Chemical Reactions Analysis

The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines form a series of compounds having a high affinity at the D1 dopamine receptor . The 6-chloro derivative has been previously shown to have enhanced affinity, selectivity, and agonist activity .Physical And Chemical Properties Analysis

The molecular weight of the compound is 255.31 g/mol . The compound is a member of catechols and a secondary amino compound .科学研究应用

多巴胺能活性

2,3,4,5-四氢-7,8-二羟基-1-苯基-1H-3-苯并氮杂菲及其衍生物因其多巴胺能活性而得到广泛研究。研究表明它们具有作为中枢和外周多巴胺受体激动剂的潜力。这些化合物在一系列分析中显示出有希望的效果,包括对麻醉犬的多巴胺能活性测定和对黑质病变大鼠的旋转效应。此外,它们已被评估在体外刺激大鼠纹状体腺苷酸环化酶的能力,显示出显着的中枢多巴胺能活性 (Pfeiffer 等人,1982).

高亲和力 D1 多巴胺受体配体

7,8-二羟基-1-苯基-2,3,4,5-四氢-1H-3-苯并氮杂菲形成一系列在 D1 多巴胺受体上具有高亲和力的化合物。特别是 6-氯和 6-溴衍生物因其对 D1 受体的亲和力而受到研究。这些研究突出了这些化合物作为进一步体内研究候选物的潜力 (Neumeyer 等人,1991).

合成和化学性质

2,3,4,5-四氢-1H-3-苯并氮杂菲衍生物的合成和化学性质一直是研究的主题。一项研究描述了通过分子内 Barbier 反应合成酚类 1-羟基-1-苯基-2,3,4,5-四氢-1H-3-苯并氮杂菲衍生物,这是其合成中的一个关键反应步骤 (Kihara 等人,2005).

用于研究的氚标记

该化合物也已以外消旋单体和对映异构体纯双氚化形式合成,这对研究目的具有重要意义。氚标记允许追踪和研究这些化合物在生物系统中的途径和相互作用 (Landvatter 等人,1987).

桥环氮化合物

已经对桥环 3-苯并氮杂菲衍生物作为构象受限的多巴胺类似物进行了研究。这些研究有助于理解该化合物与多巴胺能系统相互作用及其潜在治疗应用 (Gentles 等人,1991).

D1 多巴胺受体拮抗剂

该化合物及其衍生物已被研究作为选择性高亲和力 D1 多巴胺受体拮抗剂。这些研究探索了构效关系,并确定 3-烯丙基苯并氮杂菲作为潜在的高亲和力选择性 D1 拮抗剂 (Baindur 等人,1992).

作用机制

未来方向

There is ongoing research into the properties and potential applications of this compound. For example, the compound’s dopaminergic activity has been evaluated , and its synthesis has been achieved . Future research may focus on further understanding its mechanism of action and potential therapeutic uses.

属性

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKOGFHZYMDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894836 | |

| Record name | (+/-)- SKF 38393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |

CAS RN |

67287-49-4 | |

| Record name | SKF 38393 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)- SKF 38393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-38393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7TF327S2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of SKF 38393?

A1: SKF 38393 is a selective dopamine D1 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to D1 receptors with high affinity and activates them, leading to downstream signaling events.

Q2: How does the affinity of SKF 38393 for D1 receptors compare to other dopamine receptors?

A2: SKF 38393 displays significantly higher affinity for D1 receptors compared to D2 receptors. Studies using rat striatal membranes found the binding constant (Kd) for SKF 38393 to be 1.1 nM for D1 receptors and 157 nM for D2 receptors. [] This selectivity makes it a valuable tool for investigating D1 receptor-mediated functions.

Q3: What are the downstream effects of D1 receptor activation by SKF 38393?

A3: Activation of D1 receptors by SKF 38393 primarily leads to the activation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. [, , ] This signaling cascade influences various cellular processes, including gene expression and neuronal excitability.

Q4: Does SKF 38393 directly affect dopamine neurons in the substantia nigra pars compacta (SNpc)?

A4: Unlike D2 agonists, SKF 38393 does not directly inhibit the activity of dopamine neurons in the SNpc. [] Studies have shown that SKF 38393, when applied locally or administered intravenously to anesthetized rats, does not significantly alter the spontaneous firing rate of SNpc dopamine neurons.

Q5: How does SKF 38393 interact with N-methyl-D-aspartate (NMDA) receptors in the substantia nigra?

A5: Research suggests that the effects of SKF 38393 on neuronal firing rates in the substantia nigra are modulated by NMDA receptor activity. [] Administration of NMDA receptor antagonists, such as MK-801 and CPP, has been shown to block or attenuate the effects of SKF 38393 on both dopaminergic and non-dopaminergic neurons in the substantia nigra. This finding highlights a complex interplay between dopaminergic and glutamatergic systems in the basal ganglia.

Q6: What behavioral effects are observed after systemic administration of SKF 38393?

A6: Systemic administration of SKF 38393 in rats has been shown to elicit a variety of behavioral effects, including grooming behavior, oral dyskinesias, and increased locomotor activity. [, , , ] These behaviors are thought to reflect the activation of D1 receptors in brain regions involved in motor control and motivation.

Q7: Does SKF 38393 induce behavioral sensitization?

A7: Yes, repeated administration of SKF 38393 can induce behavioral sensitization, a phenomenon characterized by an enhanced response to the drug following repeated exposure. [, , , ] This sensitization is thought to involve long-term adaptations in the brain's reward circuitry, particularly in the mesolimbic dopamine pathway.

Q8: How do neonatal 6-hydroxydopamine (6-OHDA) lesions affect the behavioral response to SKF 38393?

A8: Neonatal 6-OHDA lesions, a model of dopamine depletion, significantly enhance the behavioral responses to SKF 38393. [, , ] These animals display exaggerated locomotor activity, stereotyped behaviors, and even self-injurious behavior following SKF 38393 administration, suggesting that D1 receptor sensitivity is increased in the dopamine-depleted state.

Q9: What is the role of serotonin in the behavioral effects of SKF 38393 in neonatal 6-OHDA-lesioned rats?

A9: Research suggests that serotonin plays a modulatory role in the behavioral effects of SKF 38393 in neonatal 6-OHDA-lesioned rats. [, ] These animals exhibit enhanced responses to both SKF 38393 and the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP). The interaction between dopamine and serotonin systems in this model highlights the complexity of neurotransmitter interactions in the brain.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)pyrrolo[3,4-d]pyridazin-4-one](/img/structure/B1681991.png)

![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)

![3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole](/img/structure/B1681995.png)

![(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B1681997.png)

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)